REACTION_SMILES
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[Br:1][CH:2]([c:3]1[cH:4][cH:5][c:6]([N+:15](=[O:16])[O-:17])[c:7]2[c:8](=[O:14])[cH:9][c:10]([CH3:13])[o:11][c:12]12)[Br:18].[CH3:19][N+:20]1([O-:21])[CH2:22][CH2:23][O:24][CH2:25][CH2:26]1.[CH3:27][C:28]#[N:29]>>[CH:2]([c:3]1[cH:4][cH:5][c:6]([N+:15](=[O:16])[O-:17])[c:7]2[c:8](=[O:14])[cH:9][c:10]([CH3:13])[o:11][c:12]12)=[O:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(=O)c2c([N+](=O)[O-])ccc(C(Br)Br)c2o1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+]1([O-])CCOCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Type
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product
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Smiles
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Cc1cc(=O)c2c([N+](=O)[O-])ccc(C=O)c2o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |